Dipropyl phosphite
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropyl phosphite can be synthesized through the esterification of phosphorous acid with propanol. The reaction typically involves heating phosphorous acid with propanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphorus trichloride with propanol. The reaction is carried out under controlled conditions to ensure the complete conversion of phosphorus trichloride to this compound. The reaction mixture is then purified through distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Dipropyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dipropyl phosphate.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to form phosphorous acid and propanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products:
Oxidation: Dipropyl phosphate.
Substitution: Various substituted phosphite esters.
Hydrolysis: Phosphorous acid and propanol.
Scientific Research Applications
Dipropyl phosphite has several applications in scientific research:
Mechanism of Action
The mechanism of action of dipropyl phosphite involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to electrophilic centers, facilitating the formation of new chemical bonds. In biological systems, this compound can act as a substrate for enzymes such as phosphite dehydrogenase, which catalyzes the oxidation of phosphite to phosphate .
Comparison with Similar Compounds
Diethyl phosphite: Similar to dipropyl phosphite but with ethyl groups instead of propyl groups.
Dimethyl phosphite: Contains methyl groups instead of propyl groups.
Tripropyl phosphite: Contains three propyl groups instead of two.
Comparison:
This compound vs. Diethyl phosphite: this compound has a higher molecular weight and boiling point compared to diethyl phosphite.
This compound vs. Dimethyl phosphite: this compound is less volatile and has a higher boiling point than dimethyl phosphite.
This compound vs. Tripropyl phosphite: this compound is less sterically hindered and more reactive in nucleophilic substitution reactions compared to tripropyl phosphite.
This compound stands out due to its balanced reactivity and stability, making it a versatile reagent in various chemical and industrial applications.
Properties
IUPAC Name |
oxo(dipropoxy)phosphanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3P/c1-3-5-8-10(7)9-6-4-2/h3-6H2,1-2H3/q+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJUOCDSZWMLRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO[P+](=O)OCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3P+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075135 | |
Record name | Phosphonic acid, dipropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809-21-8 | |
Record name | Phosphonic acid, dipropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl phosphonate, (PrO)2HPO | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonic acid, dipropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipropyl phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHOSPHONIC ACID, DIPROPYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4R35UZG89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of dipropyl phosphite in the synthesis of propaphos?
A1: this compound serves as a crucial intermediate in the synthesis of propaphos [, ]. The process involves a two-step reaction:
Q2: Are there alternative synthesis routes for propaphos that do not involve this compound?
A2: While the provided research focuses on a specific synthesis route involving this compound [], exploring alternative synthesis pathways for propaphos is beyond the scope of these studies. Further research in synthetic organic chemistry would be needed to explore and compare different synthesis strategies and their efficiency.
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